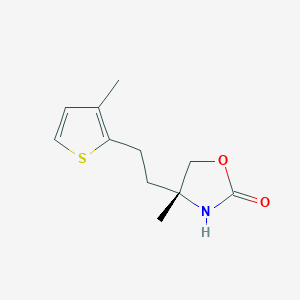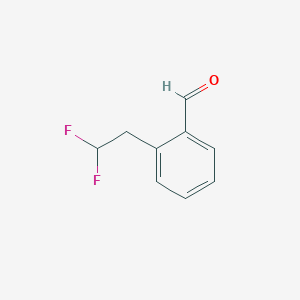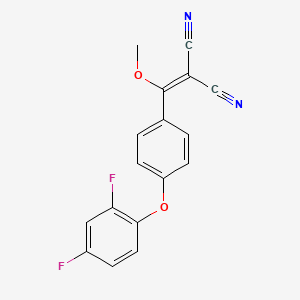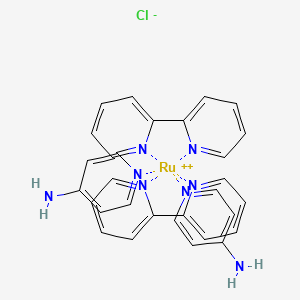
(R)-4-Methyl-4-(2-(3-methylthiophen-2-yl)ethyl)oxazolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-4-Methyl-4-(2-(3-methylthiophen-2-yl)ethyl)oxazolidin-2-one is a chiral oxazolidinone derivative. Oxazolidinones are a class of heterocyclic organic compounds containing both nitrogen and oxygen in a five-membered ring. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibiotics and chiral auxiliaries in asymmetric synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Methyl-4-(2-(3-methylthiophen-2-yl)ethyl)oxazolidin-2-one typically involves the reaction of a chiral amine with an appropriate carbonyl compound. One common method is the cyclization of a chiral amino alcohol with a carbonyl compound under acidic or basic conditions. The reaction can be catalyzed by Lewis acids such as ytterbium(III) triflate, which is known for its efficiency and water tolerance .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process often includes protection and deprotection steps to ensure the desired stereochemistry and purity of the final product. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
®-4-Methyl-4-(2-(3-methylthiophen-2-yl)ethyl)oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxazolidinone ring to an oxazolidine ring.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.
科学研究应用
Chemistry
In chemistry, ®-4-Methyl-4-(2-(3-methylthiophen-2-yl)ethyl)oxazolidin-2-one is used as a chiral auxiliary in asymmetric synthesis. It facilitates the formation of enantiomerically pure compounds, which are crucial in the development of pharmaceuticals and agrochemicals.
Biology
The compound’s chiral nature makes it valuable in studying enzyme-substrate interactions and protein-ligand binding. It can serve as a model compound in biochemical assays to understand stereoselective processes.
Medicine
Oxazolidinone derivatives, including ®-4-Methyl-4-(2-(3-methylthiophen-2-yl)ethyl)oxazolidin-2-one, have shown potential as antibiotics. They inhibit bacterial protein synthesis by binding to the 23S portion of the 50S ribosomal subunit, making them effective against multi-resistant Gram-positive bacteria .
Industry
In the industrial sector, this compound is used in the synthesis of fine chemicals and as an intermediate in the production of pharmaceuticals. Its role as a chiral auxiliary enhances the efficiency and selectivity of various chemical processes.
作用机制
The mechanism of action of ®-4-Methyl-4-(2-(3-methylthiophen-2-yl)ethyl)oxazolidin-2-one involves its interaction with specific molecular targets. In the case of its antibiotic activity, the compound binds to the 23S portion of the 50S ribosomal subunit, inhibiting protein synthesis at an early stage of translation. This binding prevents the formation of the initiation complex, thereby halting bacterial growth .
相似化合物的比较
Similar Compounds
Linezolid: An oxazolidinone antibiotic used to treat infections caused by Gram-positive bacteria.
Tedizolid: A newer oxazolidinone with enhanced activity against resistant bacterial strains.
Cycloserine: An antibiotic that inhibits cell wall synthesis in bacteria.
Uniqueness
®-4-Methyl-4-(2-(3-methylthiophen-2-yl)ethyl)oxazolidin-2-one is unique due to its specific chiral configuration and the presence of a thiophene ring. This structural feature imparts distinct chemical and biological properties, making it valuable in asymmetric synthesis and as a potential antibiotic.
属性
分子式 |
C11H15NO2S |
|---|---|
分子量 |
225.31 g/mol |
IUPAC 名称 |
(4R)-4-methyl-4-[2-(3-methylthiophen-2-yl)ethyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H15NO2S/c1-8-4-6-15-9(8)3-5-11(2)7-14-10(13)12-11/h4,6H,3,5,7H2,1-2H3,(H,12,13)/t11-/m1/s1 |
InChI 键 |
YFIGNNFAHAGXDY-LLVKDONJSA-N |
手性 SMILES |
CC1=C(SC=C1)CC[C@@]2(COC(=O)N2)C |
规范 SMILES |
CC1=C(SC=C1)CCC2(COC(=O)N2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1,7-Dimethyl-1,5,6,7-tetrahydropyrazolo[4,3-b][1,4]oxazine](/img/structure/B12856207.png)


![N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-2-o-tolylamino-propionamide](/img/structure/B12856224.png)
![Acetic acid, 2-[4-[[4-(6-methoxy-3-pyridinyl)-5-[4-(trifluoromethoxy)phenyl]-2-thiazolyl]methoxy]-2-methylphenoxy]-](/img/structure/B12856226.png)
![1-[5-Chloro-8-(pyridin-3-ylamino)isoquinolin-3-yl]-3-ethylurea](/img/structure/B12856230.png)

![2-Bromo-7-(bromomethyl)benzo[d]oxazole](/img/structure/B12856244.png)


![2-(Diphenylphosphino)-N-[(1S,2R)-2-[(R)-(2-methylphenyl)sulfinyl]-1,2-diphenylethyl]-benzamide](/img/structure/B12856253.png)
